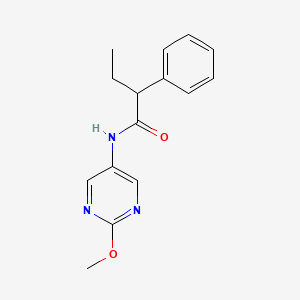

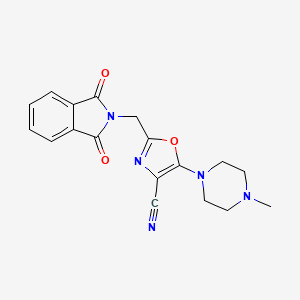

![molecular formula C20H18N4O2S B2996850 N-(4-甲基苄基)-N-苯基[1,2,4]三唑并[4,3-a]吡啶-6-磺酰胺 CAS No. 1251693-63-6](/img/structure/B2996850.png)

N-(4-甲基苄基)-N-苯基[1,2,4]三唑并[4,3-a]吡啶-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions under specific conditions . For instance, the synthesis of related triazolo[4,3-a]pyridine derivatives has been reported, which involves the use of 2,3-dichloropyridine and hydrazine hydrate .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (^1H NMR), and Carbon-13 Nuclear Magnetic Resonance (^13C NMR) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of certain derivatives with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate under different experimental settings has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the melting point, yield, and spectroscopic data can be obtained through experimental procedures .科学研究应用

Antimalarial Activity

This compound has been identified as a potential antimalarial agent. Studies have shown that derivatives of [1,2,4]triazolo[4,3-a]pyridine sulfonamides exhibit good in vitro activity against Plasmodium falciparum , the parasite responsible for the most lethal form of malaria. The compound’s effectiveness is attributed to its ability to inhibit falcipain-2, a crucial enzyme in the parasite’s life cycle .

Antibacterial Properties

Research indicates that [1,2,4]triazolo[4,3-a]pyridine sulfonamides possess antibacterial properties. Some derivatives have demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. These findings suggest the potential of this compound class in developing new antibacterial drugs .

Antifungal Applications

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been found to have significant antifungal activities. Compounds with this structure have shown effectiveness against a variety of fungal pathogens, including Phyllosticta Pirina and Candida albicans , which are known to cause diseases in plants and humans, respectively .

Anti-Tumor Activity

Some [1,2,4]triazolo[4,3-a]pyridine derivatives have been discovered to exhibit anti-tumor properties. They have been tested against various cancer cell lines, such as A549 (lung carcinoma) , MCF-7 (breast cancer) , and HeLa (cervical cancer) , showing promising results. These compounds may act as inhibitors of specific kinases involved in tumor growth and proliferation .

作用机制

Target of Action

The primary target of N-(4-methylbenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is falcipain-2 , an enzyme that plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .

Mode of Action

The compound interacts with falcipain-2, inhibiting its activity. This interaction disrupts the normal functioning of the enzyme, leading to a halt in the life cycle of the malaria parasite . The exact molecular interactions between the compound and falcipain-2 are still under investigation.

Biochemical Pathways

The inhibition of falcipain-2 affects the biochemical pathway responsible for the maturation of the malaria parasite. Falcipain-2 is involved in the degradation of hemoglobin, a crucial step in the parasite’s life cycle. By inhibiting this enzyme, the compound prevents the parasite from obtaining necessary nutrients, thereby halting its growth .

Result of Action

The result of the compound’s action is the inhibition of the growth of the malaria parasite, Plasmodium falciparum. This leads to a decrease in the severity of malaria symptoms in the host .

安全和危害

未来方向

属性

IUPAC Name |

N-[(4-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-16-7-9-17(10-8-16)13-24(18-5-3-2-4-6-18)27(25,26)19-11-12-20-22-21-15-23(20)14-19/h2-12,14-15H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRKMPCCVVKPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2996769.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2996773.png)

![3-{[7-methyl-4,4-dioxo-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2996774.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2996776.png)

![1-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2996777.png)

![4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2996783.png)

![1-methyl-2-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2996785.png)

![2-[2-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2996786.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996790.png)